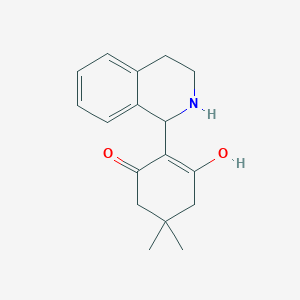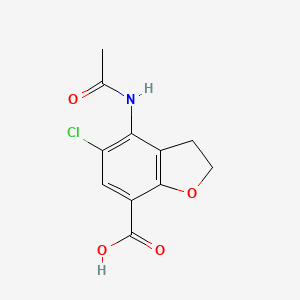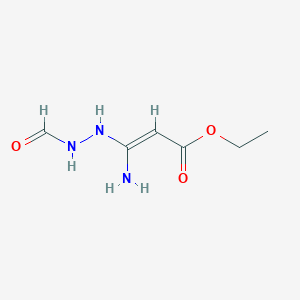
3-Hydroxy-5,5-dimethyl-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-2-cyclohexen-1-one
Übersicht
Beschreibung
3-Hydroxy-5,5-dimethyl-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-2-cyclohexen-1-one, also known as MPPF, is a selective antagonist of the serotonin 5-HT1A receptor. It has been extensively studied for its potential use in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. In
Wirkmechanismus
3-Hydroxy-5,5-dimethyl-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-2-cyclohexen-1-one is a selective antagonist of the serotonin 5-HT1A receptor, which is widely distributed throughout the brain and plays a key role in the regulation of mood, anxiety, and other neurological functions. By blocking the 5-HT1A receptor, this compound can modulate the activity of the serotonergic system and potentially improve the symptoms of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the induction of neurogenesis. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
3-Hydroxy-5,5-dimethyl-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-2-cyclohexen-1-one has several advantages for use in lab experiments, including its high selectivity for the 5-HT1A receptor, its well-characterized pharmacological profile, and its potential therapeutic applications. However, this compound also has several limitations, including its relatively low potency, its limited solubility, and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on 3-Hydroxy-5,5-dimethyl-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-2-cyclohexen-1-one, including the development of more potent and selective 5-HT1A receptor antagonists, the investigation of the role of the serotonergic system in neurological disorders, and the exploration of the potential therapeutic benefits of this compound in various disease models. Additionally, the use of this compound in combination with other drugs or therapies may provide new avenues for the treatment of neurological disorders.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-5,5-dimethyl-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-2-cyclohexen-1-one has been extensively studied for its potential use in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. It has also been shown to have potential applications in the treatment of pain, addiction, and neurodegenerative diseases. This compound has been used in both in vitro and in vivo studies to investigate the role of the 5-HT1A receptor in these disorders and to explore the potential therapeutic benefits of this compound.
Eigenschaften
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-17(2)9-13(19)15(14(20)10-17)16-12-6-4-3-5-11(12)7-8-18-16/h3-6,16,18-19H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGFGYDZVBMKHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C2C3=CC=CC=C3CCN2)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2,2-dimethylpropanamide](/img/structure/B3128177.png)
![N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-(3-pyridinylmethyl)urea](/img/structure/B3128182.png)
![3-(trifluoromethyl)-N-(2,4,7-trioxo-1H-pyrano[2,3-d]pyrimidin-6-yl)benzamide](/img/structure/B3128186.png)
![2-[(Z)-2-methoxy-2-phenylethenyl]-1-methylpyrrole](/img/structure/B3128190.png)
![4-methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3128197.png)

![N-[(4-chlorobenzoyl)amino]-N'-(4-methoxyphenyl)methanimidamide](/img/structure/B3128207.png)


![N-[(4-chlorophenyl)methyl]-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3128240.png)


![methyl 1-methyl-2-({2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}sulfanyl)-1H-imidazole-5-carboxylate](/img/structure/B3128261.png)
![N-[(2-chlorophenyl)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide](/img/structure/B3128268.png)